molecular formula C7H6FNO2 B1322631 5-Fluoro-2-methoxynicotinaldehyde CAS No. 351410-62-3

5-Fluoro-2-methoxynicotinaldehyde

Cat. No.: B1322631
CAS No.: 351410-62-3
M. Wt: 155.13 g/mol
InChI Key: YAGPZRLCMRMSFP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxynicotinaldehyde is an organic compound with the chemical formula C7H6FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxynicotinaldehyde typically involves the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol. One common method involves the use of manganese (IV) oxide as the oxidizing agent in ethyl acetate at room temperature. The reaction mixture is stirred overnight, filtered through celite, and the filtrate is concentrated under vacuum. The desired compound is then obtained by passing the concentrated filtrate through a plug of silica, eluting with 50% ethyl acetate in heptane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for higher yield and purity, would apply. This might involve scaling up the laboratory procedures and using more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

5-Fluoro-2-methoxynicotinaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: It is used in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxynicotinaldehyde is not well-documented. based on its structure, it is likely to interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins. The fluorine atom may also influence its reactivity and binding affinity by altering the electronic properties of the molecule .

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxypyridine-3-carboxaldehyde
  • 5-Fluoro-4-hydroxy-2-methoxypyrimidine
  • 5-Fluoro-2-methoxynicotinic acid

Comparison: 5-Fluoro-2-methoxynicotinaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can increase the electron density on the ring, making it more reactive towards electrophiles, while the fluorine atom can enhance its stability and binding affinity to biological targets .

Properties

IUPAC Name

5-fluoro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPZRLCMRMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627552
Record name 5-Fluoro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351410-62-3
Record name 5-Fluoro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxynicotinaldehyde
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Synthesis routes and methods I

Procedure details

To (5-fluoro-2-methoxy-pyridin-3-yl)-methanol (36, 8 g, 50.9 mmol) in 300 mL of ethyl acetate, manganese(IV) oxide (39.8 g, 458 mmol) was added and the mixture stirred at room temperature overnight. The reaction mixture was filtered through celite, and the celite bed rinsed with ethyl acetate. The filtrate was concentrated under vacuum, then passed through a plug of silica, eluting with 50% ethyl acetate in heptane to provide the desired compound as a light yellow solid (37, 4.5 g, 29.0 mmol, 57.0% yield).
Quantity
8 g
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reactant
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300 mL
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solvent
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39.8 g
Type
catalyst
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

20 ml of tetrahydrofuran was cooled to −78° C., 2.41 ml of n-butyllithium (2.6 M, hexane solution) was added thereto, and the mixture was stirred. A solution of 1.50 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde dimethyl acetal dissolved in 5 ml of tetrahydrofuran was added dropwise thereinto. After 25 minutes, a solution of 2.16 g of N-fluorobenzenesulfonimide dissolved in 20 ml of tetrahydrofuran was added dropwise thereinto over 20 minutes and the mixture was further stirred for 55 minutes. To the reaction mixture were added brine and 20 ml of 2N-hydrochloric acid, followed by stirring at room temperature. After 40 minutes, a diluted ammonia was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give a yellow oil. The oil was dissolved in 16 ml of acetone, 4 ml of 5N-hydrochloric acid was added thereto, and the mixture was left for 30 minutes at room temperature. An aqueous potassium carbonate was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (n-hexane:ethyl acetate=15:1), to give 234 mg of the title compound as a slight yellow solid.
Quantity
2.41 mL
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reactant
Reaction Step One
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0 (± 1) mol
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brine
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0 (± 1) mol
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Quantity
16 mL
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20 mL
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1.5 g
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reactant
Reaction Step Five
Quantity
5 mL
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solvent
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2.16 g
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reactant
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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